4,5-dihydro-1H-imidazole-2-carboxamide
Description
Significance of the 4,5-Dihydro-1H-imidazole Nucleus as a Privileged Structure in Chemical Sciences
The 4,5-dihydro-1H-imidazole nucleus is widely recognized as a privileged structure in medicinal chemistry and chemical sciences due to its frequent appearance in both natural products and synthetic molecules exhibiting a broad spectrum of biological activities. bohrium.comnih.gov This five-membered heterocyclic ring contains two nitrogen atoms, which provide sites for hydrogen bonding and coordination, making it an effective pharmacophore for interacting with various enzymes and receptors within biological systems. researchgate.net
The significance of this scaffold is underscored by its presence in a variety of natural products, such as topsentin (B55745) D and spongotine B, which are derived from marine sponges and possess potent antitumor, antiviral, and anti-inflammatory properties. researchgate.net Furthermore, the 2-imidazoline ring is the core component of well-established pharmaceutical agents, including the antihypertensive drug clonidine, which is also used to treat other conditions like attention deficit hyperactivity disorder (ADHD). researchgate.netnih.gov
The structural versatility of the dihydroimidazole (B8729859) nucleus allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of derivative compounds. This adaptability has led to the investigation of 2-imidazoline derivatives for a wide array of therapeutic applications. bohrium.com As a result, this scaffold is a key building block in the development of agents for treating numerous diseases. researchgate.net Beyond its medicinal applications, the 2-imidazoline structure is also valuable in coordination chemistry and homogeneous catalysis, where its derivatives serve as ligands for various metal catalysts. researchgate.netnih.gov
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antihypertensive | Cardiovascular Disease | researchgate.netnih.gov |
| Anti-inflammatory | Inflammatory Disorders | bohrium.comresearchgate.net |
| Antidepressant | Central Nervous System Disorders | researchgate.netnih.gov |
| Antihyperglycemic | Metabolic Disorders (Diabetes) | bohrium.comresearchgate.net |
| Antitumor / Anticancer | Oncology | researchgate.netresearchgate.net |
| Antiviral | Infectious Diseases | researchgate.net |
| Antimicrobial / Antibacterial | Infectious Diseases | nih.govresearchgate.net |
| Analgesic (Antipain) | Pain Management | bohrium.com |
Historical Evolution of Dihydroimidazole Synthesis and Derivatization in Academic Contexts
The academic exploration of the 4,5-dihydro-1H-imidazole scaffold dates back to the late 19th century. The first documented synthesis was reported by Hofmann in 1888, who prepared 2-methyl-imidazoline by heating N,N'-diacetylethylenediamine. nih.gov Since this initial discovery, a multitude of synthetic methodologies have been developed to construct and derivatize the imidazoline (B1206853) ring.
Historically, one of the most common and robust methods for synthesizing 2-imidazolines involves the acid-catalyzed condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a nitrile. researchgate.net This reaction, which is essentially a cyclic Pinner reaction, typically requires high temperatures to proceed effectively. researchgate.net An alternative classical approach involves the condensation of 1,2-diamines with esters or carboxylic acids. guidechem.comontosight.ai
Over the decades, research has focused on developing milder, more efficient, and environmentally friendly synthetic routes. This has led to the evolution of methods that utilize various starting materials and catalytic systems. Modern approaches often involve the reaction of ethylenediamine with aldehydes in the presence of an oxidizing agent. nih.gov A variety of oxidants have been successfully employed, including iodine with potassium carbonate, hydrogen peroxide, and tert-butyl hypochlorite, allowing for the synthesis to be carried out under milder conditions. nih.gov Furthermore, convenient methods for specific derivatizations have been reported, such as the conversion of nitriles to imidazolines using ethylenediamine in the presence of trimethylaluminum (B3029685). nih.gov These advancements have expanded the accessibility and diversity of substituted dihydroimidazoles for research.
| Starting Materials | Key Reagents/Conditions | Method Type | Reference |
|---|---|---|---|
| N,N'-diacetylethylenediamine | Heating, Dry HCl | Intramolecular Cyclization | nih.gov |
| 1,2-Diamine + Nitrile | Acid Catalysis, High Temperature | Cyclic Pinner Reaction | researchgate.net |
| 1,2-Diamine + Carboxylic Acid/Ester | Heating | Condensation | guidechem.comontosight.ai |
| Aldehyde + Ethylenediamine | Iodine / K2CO3 | Oxidative Cyclization | nih.gov |
| Aldehyde + Ethylenediamine | Hydrogen Peroxide, NaI, MgSO4 | Oxidative Cyclization | nih.gov |
| Nitrile + Ethylenediamine | Trimethylaluminum | Condensation | nih.gov |
Current Research Landscape and Emerging Applications of 4,5-Dihydro-1H-imidazole-2-carboxamide Derivatives
The this compound scaffold and its derivatives are the focus of significant current research, primarily driven by their potential in medicinal chemistry. The carboxamide functional group (-CONH-) is a key structural motif in many biologically active compounds, and its incorporation at the 2-position of the dihydroimidazole ring provides a versatile point for modification to target a range of biological processes. nih.govnih.gov
Recent studies have highlighted several emerging applications for this class of compounds:
Antimicrobial Agents: A novel series of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1′-biphenyl]-2-carboxamide derivatives has been synthesized and evaluated as antimicrobial agents. Certain compounds in this series demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with one derivative showing excellent inhibition of the DNA gyrase enzyme, a key bacterial target. researchgate.net
Antidepressant Properties: Research into 2-substituted 4,5-dihydro-1H-imidazole derivatives has identified a unique combination of α2-adrenoreceptor antagonism and serotonin-selective reuptake inhibitory activities. This dual-action mechanism has positioned derivatives like napamezole (B1676942) as potential candidates for new antidepressant therapies. nih.gov
Cardiovascular Applications: N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives have been investigated for their cardiovascular effects. These compounds were identified as potential inhibitors of human blood platelet aggregation and were also shown to be effective in reducing arterial blood pressure in preclinical studies. nih.gov
Advanced Materials and Biotechnology: Beyond pharmacology, substituted 1-H-imidazole-2-carboxamide has been developed for novel biotechnological applications. Specifically, it has been used to functionalize electrodes for DNA sequencing by recognition tunneling, a technique that relies on hydrogen bonding patterns to identify nucleic acids.
This research aligns with a broader trend of exploring imidazoline derivatives for a multitude of health conditions, including central nervous system disorders, pain, inflammation, cancer, and diabetes. bohrium.com The ability to modify the carboxamide portion of the molecule allows for the creation of extensive libraries of compounds for screening against various therapeutic targets.
Defining the Research Focus: Structural Variants and Their Investigative Relevance
Current research on this compound derivatives is heavily focused on exploring structural variants to establish clear structure-activity relationships (SAR) and optimize their biological effects. The investigative relevance of these variants lies in their potential to enhance potency, selectivity, and other pharmacologically relevant properties.
The primary point of structural variation is the amide nitrogen of the 2-carboxamide (B11827560) group. Researchers are actively synthesizing derivatives by introducing a wide range of substituents at this position. For instance, attaching large, complex aromatic systems, such as biphenyl (B1667301) or benzimidazole (B57391) moieties, has been shown to be a successful strategy for developing potent antimicrobial and cardiovascular agents. researchgate.netnih.gov The rationale behind these modifications is that these appended groups can form additional interactions—such as hydrophobic or π-π stacking interactions—with the target protein's binding site, thereby enhancing affinity and activity.
Further structural modifications include:
Substitution on the Aromatic Appendages: Adding different functional groups (e.g., halogens, alkyl, or alkoxy groups) to the aromatic rings attached to the carboxamide nitrogen allows for fine-tuning of electronic properties and lipophilicity.
Substitution on the Imidazoline Ring: Modifying the dihydroimidazole ring itself, for example, by adding substituents to the nitrogen atoms or the carbon backbone, can alter the molecule's conformation and metabolic stability. The synthesis of 4-oxo derivatives is one such example that has yielded promising antimicrobial activity. researchgate.net
By systematically creating and testing these structural variants, researchers can map the specific chemical features required for a desired biological outcome. This focused approach is critical for advancing lead compounds and developing new therapeutic agents and research tools based on the this compound scaffold.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydro-1H-imidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-3(8)4-6-1-2-7-4/h1-2H2,(H2,5,8)(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEROXQXWQOSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,5 Dihydro 1h Imidazole 2 Carboxamide and Its Chemically Modified Analogues
Strategic Approaches to 4,5-Dihydroimidazole Core Formation
The synthesis of the 4,5-dihydroimidazole ring system is a fundamental objective in heterocyclic chemistry. Strategic approaches to its formation primarily involve the construction of the heterocyclic backbone through cyclization reactions, the convergent assembly of multiple components, and methods that precisely control the placement of substituents.
Cyclization reactions represent a cornerstone in the synthesis of the 4,5-dihydroimidazole core. These methods typically involve the formation of one or more carbon-nitrogen bonds to close a linear precursor into the desired five-membered ring. The efficiency and selectivity of these reactions are paramount for producing the target heterocycle in high yield and purity. Methodologies often start from appropriately functionalized acyclic compounds, which upon reaction, form the stable dihydroimidazole (B8729859) ring system. nih.gov
Specific, detailed research findings on the intramolecular cyclization of α-azidoenones for the direct synthesis of 4,5-dihydro-1H-imidazole-2-carboxamide were not available in the searched literature.
Specific, detailed research findings on the reaction of α-azidoenones with N-Boc-imidamides and nitriles to form the 4,5-dihydro-1H-imidazole core were not available in the searched literature.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted imidazoles in a single step. researchgate.net These reactions combine three or more starting materials in a one-pot synthesis, which is advantageous for creating diverse molecular libraries. rsc.org For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through the condensation of an aromatic amine, a β-ketoester, and an aldehyde, often using water as a solvent and a catalyst like sodium lauryl sulfate. researchgate.net While directly applied to fully unsaturated imidazoles, these methodologies establish a powerful precedent for the potential convergent synthesis of the 4,5-dihydroimidazole core by selecting appropriate, partially saturated precursors.
The table below summarizes examples of multicomponent reactions used for the synthesis of substituted imidazole (B134444) derivatives, highlighting the versatility of this approach.
| Aldehyde | Amine Source | Dicarbonyl Compound | Catalyst/Solvent | Product Type | Yield (%) |
| Benzaldehyde | Ammonium Acetate | Benzil | LADES@MNP / EtOH | 2,4,5-Trisubstituted Imidazole | 95% |
| 4-Chlorobenzaldehyde | Ammonium Acetate | Benzil | LADES@MNP / EtOH | 2,4,5-Trisubstituted Imidazole | 92% |
| 4-Nitrobenzaldehyde | Ammonium Acetate | Benzil | LADES@MNP / EtOH | 2,4,5-Trisubstituted Imidazole | 82% |
| Benzaldehyde | Aniline | Benzil | LADES@MNP / EtOH | 1,2,4,5-Tetrasubstituted Imidazole | 96% |
This data is based on the synthesis of substituted imidazoles, illustrating the general applicability of multicomponent strategies. rsc.org
Regiocontrol is a critical aspect of synthesizing substituted dihydroimidazoles, as the position of functional groups significantly influences the molecule's properties. A regioselective synthesis ensures that a specific constitutional isomer is formed preferentially over others. For example, in the synthesis of 1,4-disubstituted imidazoles, a protocol involving the double aminomethylenation of a glycine (B1666218) derivative yields a 2-azabuta-1,3-diene intermediate. The subsequent addition of an amine nucleophile triggers a transamination and cyclization cascade that produces the desired 1,4-substituted imidazole with complete regioselectivity. nih.gov This approach is powerful because it allows for the preparation of compounds that are otherwise challenging to access, accommodating a wide range of N-substituents. nih.gov
The control of regioselectivity in the formation of heterocyclic rings like dihydroimidazoles is often governed by kinetic and thermodynamic factors. rsc.org Mechanistic studies, frequently supported by computational methods like Density Functional Theory (DFT), reveal the underlying principles guiding the reaction pathway. rsc.orgrsc.org
Key factors influencing regioselectivity include:
Steric Hindrance: Bulky substituents on the reacting precursors can physically obstruct one reaction site over another, directing the reaction to the less hindered position. This is often a dominant factor in kinetically controlled reactions. rsc.org
Electronic Effects: The electronic nature of substituents (electron-donating vs. electron-withdrawing) can alter the nucleophilicity or electrophilicity of different atoms within a precursor molecule. For instance, in base-mediated domino reactions for synthesizing 1,2,4-trisubstituted imidazoles, electron-donating groups were found to facilitate the subsequent N-alkylation step, whereas electron-withdrawing groups did not. researchgate.net
Reaction Intermediates: The stability of potential intermediates can dictate the major reaction pathway. A lower energy transition state for one pathway will lead to the kinetic product, which is often, but not always, the observed product.
Catalyst Control: In catalyzed reactions, the catalyst can interact with the substrate in a specific orientation, pre-organizing it for a selective cyclization and thereby dictating the regiochemical outcome. rsc.org
By understanding these mechanistic principles, chemists can rationally design synthetic routes that favor the formation of a single, desired constitutional isomer of a substituted dihydroimidazole.
Specific Chemical Transformations for this compound Derivatization
Conversion of Nitriles to Imidazolines via Ethylenediamine (B42938) Condensation
A convenient method for the synthesis of 2-substituted 4,5-dihydro-1H-imidazoles involves the condensation of nitriles with ethylenediamine. nih.gov This reaction provides a direct route to the imidazoline (B1206853) ring system. One effective approach utilizes trimethylaluminum (B3029685) to facilitate the conversion. nih.gov The reaction of N-aryl-1,2-diaminoethanes with cyanogen (B1215507) bromide is another reported method for obtaining 4,5-dihydro-1H-imidazol-2-amines. nih.gov
A sequential nitrile amidination-reduction procedure offers a straightforward pathway to produce linear polyamines from a nitrile and a linear polyamine that contains a terminal 1,2-ethylenediamine fragment. nih.gov This two-step process involves the transformation of the nitrile group into a 2-imidazoline, followed by the reductive ring opening of the cyclic amidine to yield a new linear polyamine. nih.gov For instance, the reaction between benzonitrile (B105546) and ethylenediamine, under the organocatalytic influence of N-acetylcysteine, yields 2-phenyl-2-imidazoline (B1199978) in excellent yield under mild conditions. nih.gov
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
| Nitriles, Ethylenediamine | Trimethylaluminum | 2-substituted 4,5-dihydro-1H-imidazoles | - | nih.gov |
| N-aryl-1,2-diaminoethanes, Cyanogen bromide | - | 4,5-dihydro-1H-imidazol-2-amines | - | nih.gov |
| Benzonitrile, Ethylenediamine | N-acetylcysteine | 2-phenyl-2-imidazoline | Excellent | nih.gov |
Pseudo-Michael Addition Reactions Leading to Dihydroimidazole Adducts
The pseudo-Michael reaction is a valuable tool for the derivatization of 4,5-dihydro-1H-imidazol-2-amines. nih.gov This reaction involves the addition of the imidazoline derivative to an electron-deficient alkene, known as a Michael acceptor. wikipedia.org For example, the reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate (EMCA) at low temperatures occurs on the exocyclic nitrogen atom, exclusively yielding ethyl esters of 2-cyano-3-[(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoic acid. nih.gov These adducts can be further cyclized to form 2,3-dihydroimidazo[1,2-a]pyrimidines. nih.gov
The aza-Michael addition, a type of Michael reaction, is an atom-economical method for C-N bond formation and can be performed with imidazolium (B1220033) chloride as a green catalyst to protect amino groups. d-nb.infomdpi.commasterorganicchemistry.com In some cases, the aza-Michael addition of azoles to Michael acceptors like methyl acrylate (B77674) and acrylonitrile (B1666552) can proceed without a solvent or catalyst. d-nb.info
| Imidazoline Derivative | Michael Acceptor | Reaction Conditions | Product | Reference |
| 1-aryl-4,5-dihydro-1H-imidazol-2-amines | Ethyl ethoxymethylenecyanoacetate (EMCA) | -10 °C, propan-2-ol | Ethyl esters of 2-cyano-3-[(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoic acid | nih.gov |
| Azoles | Methyl acrylate, Acrylonitrile | 80 °C, solvent- and catalyst-free | Michael adducts | d-nb.info |
Functionalization of Existing Dihydroimidazole Structures (e.g., Chloromethylation)
The functionalization of pre-existing dihydroimidazole rings allows for the introduction of various substituents, expanding the chemical diversity of this scaffold. While specific examples of chloromethylation on this compound are not extensively detailed in the provided context, the principles of electrophilic substitution on related heterocyclic systems can be considered. For instance, chloromethylation has been applied to polysulfone structures, which can then be functionalized with N-methyl imidazole for applications in fuel cells. researchgate.net This suggests that the imidazole ring is amenable to such functionalization strategies.
Further derivatization can be achieved through reactions typical of the amidine system within the dihydroimidazole ring. researchgate.net For example, reduction of 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles with sodium cyanoborohydride leads to N-alkyl-N'-arylethylenediamines. researchgate.net Nucleophilic attack on methyl iodide results in the corresponding 1-aryl-2-alkyl-3-methyl-4,5-dihydro-1H-imidazolium salts. researchgate.net
Synthesis of Novel N-Substituted 4,5-Dihydro-1H-imidazole-2-carboxamides
The synthesis of N-substituted derivatives of this compound is of significant interest for developing compounds with tailored properties. Imidazole-4,5-dicarboxylic acid is a versatile scaffold that can be readily derivatized with amines to yield imidazole-4,5-dicarboxamides. nih.gov This approach allows for the parallel synthesis of a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides with amino acid ester and alkanamide substituents. nih.gov
Another strategy involves the cyclo-condensation of N-acyl-N′-arylethylenediamines to form 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles. researchgate.net These precursors are synthesized by the aminolysis of the corresponding N-(2-bromoethyl)amides. researchgate.net The cyclization can be performed using trimethylsilyl (B98337) polyphosphate under microwave irradiation. researchgate.net
| Starting Material | Reagents | Product | Reference |
| Imidazole-4,5-dicarboxylic acid | Amines | Imidazole-4,5-dicarboxamides | nih.gov |
| N-acyl-N′-arylethylenediamines | Trimethylsilyl polyphosphate | 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles | researchgate.net |
Catalytic Hydrogenation Applications in Dihydroimidazole Synthesis
Catalytic hydrogenation is a versatile tool in the synthesis and modification of dihydroimidazole derivatives. It can be employed for the reduction of other functional groups within a molecule containing a dihydroimidazole ring or for the synthesis of the ring itself. For example, bis(arylimidazol-2-ylidene)pyridine cobalt complexes have been shown to be effective pre-catalysts for the hydrogenation of sterically hindered alkenes. nih.gov
The hydrogenation of o-aminonitrobenzenes on palladium-containing granulated carbon catalysts in carboxylic acid solutions can lead to the formation of aminobenzimidazoles through a cyclization process. researchgate.net While this example pertains to benzimidazoles, the principle of reductive cyclization can be relevant to the synthesis of other imidazole-containing heterocycles. Catalytic transfer hydrogenation offers an economically and environmentally benign alternative to using hazardous gaseous hydrogen, employing organic molecules like alcohols or formic acid as hydrogen donors. rsc.org
| Substrate | Catalyst | Product | Reference |
| Sterically hindered alkenes | Bis(arylimidazol-2-ylidene)pyridine cobalt complexes | Hydrogenated alkanes | nih.gov |
| o-aminonitrobenzenes | Palladium-containing granulated carbon catalysts | Aminobenzimidazoles | researchgate.net |
Optimization of Reaction Conditions and Catalyst Utilization in Dihydroimidazole Synthesis
The efficiency of dihydroimidazole synthesis can be significantly enhanced through the optimization of reaction conditions and the judicious selection of catalysts. wisdomlib.org Key parameters that are often adjusted include temperature, solvent, and the nature and amount of the catalyst. researchgate.netscielo.br
For the synthesis of disubstituted imidazoles, an improved, operationally simple, and modular approach involves methyl ketone oxidation using catalytic HBr and DMSO, followed by imidazole condensation with aldehydes. researchgate.net The use of heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has been shown to be effective in the synthesis of 1H-benzo[d]imidazole derivatives, with higher yields compared to traditional methods. nih.gov A proposed mechanism involves the activation of the aromatic aldehyde by the nano-ZnO catalyst, followed by nucleophilic attack of o-phenylenediamine, intramolecular cyclization, and deprotonation. nih.gov
The development of solvent- and catalyst-free reaction conditions is a key goal in green chemistry. rsc.org For instance, the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles has been achieved through the reaction of acyclic ketones and o-phenylenediamines under such conditions. rsc.org Similarly, benzyltriphenylphosphonium (B107652) chloride (BTPPC) has been used as an inexpensive and readily available catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, leading to high yields. scispace.com
| Reaction | Catalyst/Conditions | Key Findings | Reference |
| Disubstituted imidazole synthesis | Catalytic HBr and DMSO | Modular approach from ketones and aldehydes | researchgate.net |
| 1H-benzo[d]imidazole synthesis | ZnO nanoparticles | Higher yields compared to traditional methods | nih.gov |
| 2,3-dihydro-1H-benzo[d]imidazole synthesis | Solvent- and catalyst-free | Green synthesis from acyclic ketones and o-phenylenediamines | rsc.org |
| 2,4,5-trisubstituted imidazole synthesis | Benzyltriphenylphosphonium chloride (BTPPC) | High yields under solvent-free conditions | scispace.com |
Elucidation of Reaction Mechanisms in the Formation of Dihydroimidazole Compounds
The formation of this compound and its analogues is a process of significant interest in synthetic chemistry. The elucidation of the underlying reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of these synthetic methodologies. The most common and historically significant pathway for the synthesis of 2-substituted-2-imidazolines is the acid-catalyzed condensation of a 1,2-diamine, such as ethylenediamine, with a nitrile-containing substrate. This process is mechanistically related to the well-established Pinner reaction. organic-chemistry.orgwikipedia.org
The reaction is initiated by the protonation of the nitrile group of the starting material, which enhances its electrophilicity. Subsequently, one of the amino groups of ethylenediamine acts as a nucleophile, attacking the activated nitrile carbon. This nucleophilic attack leads to the formation of a tetrahedral intermediate.
Following the initial attack, an intramolecular proton transfer occurs, typically facilitated by the solvent or other species in the reaction mixture. This proton transfer is a critical step, as it sets the stage for the subsequent cyclization. The second amino group of the ethylenediamine moiety then performs an intramolecular nucleophilic attack on the carbon of the newly formed amidine functional group. This intramolecular cyclization results in the formation of a five-membered ring, a key intermediate in the pathway to the final dihydroimidazole product.
A proposed mechanistic pathway for the formation of this compound from ethylenediamine and a suitable carboxamide precursor is detailed below:
Table 1: Proposed Mechanistic Steps for the Formation of this compound
| Step | Description | Intermediate |
| 1 | Activation of the Carboxamide Precursor: In the presence of an acid catalyst, the carbonyl oxygen of the carboxamide group is protonated, increasing the electrophilicity of the carbonyl carbon. | Protonated Carboxamide |
| 2 | Nucleophilic Attack: One of the primary amino groups of ethylenediamine attacks the activated carbonyl carbon. | Tetrahedral Intermediate |
| 3 | Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a hydroxyl group. | Amino-alcohol Intermediate |
| 4 | Intramolecular Cyclization: The second amino group of the ethylenediamine backbone attacks the carbon of the protonated hydroxyl group, leading to the formation of a five-membered ring. | Cyclic Intermediate |
| 5 | Dehydration and Tautomerization: A molecule of water is eliminated, and a subsequent tautomerization leads to the formation of the stable this compound. | This compound |
This proposed mechanism is supported by extensive studies on the synthesis of related 2-imidazoline compounds. organic-chemistry.org The reaction conditions, such as temperature and the choice of catalyst, can significantly influence the reaction rate and the yield of the final product. For instance, the use of Lewis acids as catalysts can also facilitate the activation of the carboxamide precursor.
In addition to the classical Pinner-type reaction, alternative mechanistic pathways have been explored, particularly for the synthesis of dihydroimidazole compounds from aldehydes. In these cases, the reaction with ethylenediamine initially forms a diaminal intermediate. Subsequent oxidation, often facilitated by reagents like hydrogen peroxide with a sodium iodide catalyst, leads to the formation of the imidazoline ring. organic-chemistry.org The in situ generation of iodine is believed to play a crucial role in the transformation of the intermediate to the final product. organic-chemistry.org
Table 2: Key Intermediates in Dihydroimidazole Synthesis
| Intermediate | Precursor | Description | Spectroscopic Signatures (Hypothetical) |
| Pinner Salt (Alkyl Imidate Salt) | Nitrile, Alcohol, Acid | Formed in the initial stage of the Pinner reaction. | IR: C=N stretch; 1H NMR: Shift of protons adjacent to the imino group. |
| Amidine | Nitrile, Amine | Formed by the reaction of the Pinner salt with an amine. | IR: C=N and N-H stretches; 1H NMR: Broad N-H signals. |
| Diaminal | Aldehyde, Diamine | Initial adduct in the reaction of an aldehyde with a diamine. | 1H NMR: Characteristic methine proton signal. |
| Cyclic Hemiaminal | Aldehyde, Diamine | Intermediate formed after initial cyclization. | 1H NMR: Upfield shift of the methine proton compared to the diaminal. |
Computational studies have also provided valuable insights into the reaction mechanisms, helping to elucidate the energetics of different pathways and the structures of transition states. acs.org These theoretical investigations complement experimental findings and contribute to a more comprehensive understanding of the formation of these important heterocyclic compounds.
Investigative Chemical Reactivity and Molecular Mechanistic Studies
Mechanisms of Dihydroimidazole (B8729859) Ring Transformations and Stability
The 4,5-dihydro-1H-imidazole ring, a cyclic amidine, is susceptible to transformations, primarily through hydrolysis, which can be catalyzed by either acid or base. The stability of this ring system is significantly influenced by the nature of the substituent at the 2-position.
Under acidic conditions, the hydrolysis of 2-substituted imidazolines is generally inhibited. This is attributed to the protonation of the nitrogen atoms in the ring, which electrostatically repels the approach of hydronium ions. However, under harsh acidic conditions and elevated temperatures, ring opening can occur. The reaction is initiated by the protonation of the imine nitrogen (N3), followed by nucleophilic attack of water on the C2 carbon. This leads to a tetrahedral intermediate which subsequently breaks down, cleaving the ring to form N-(2-aminoethyl)oxamide.
In contrast, basic hydrolysis is more facile. The hydroxide (B78521) ion directly attacks the electrophilic C2 carbon, forming a tetrahedral intermediate. Subsequent proton transfers and ring cleavage lead to the formation of N-(2-aminoethyl)urea and other degradation products. The rate of hydrolysis is dependent on the pH of the medium. Studies on related 1,2-disubstituted imidazolines have shown that the introduction of branched substituents at the C2 position can increase the hydrolytic stability of the ring.
The stability of the dihydroimidazole ring in 4,5-dihydro-1H-imidazole-2-carboxamide is also influenced by the electronic nature of the carboxamide group. The electron-withdrawing nature of the carbonyl in the carboxamide can affect the electron density at C2, potentially influencing the rate of nucleophilic attack.
Table 1: General Stability of the Dihydroimidazole Ring under Different Conditions
| Condition | Stability | Mechanistic Insight |
| Acidic (mild) | Generally stable | Protonation of ring nitrogens inhibits further protonation and nucleophilic attack. |
| Acidic (harsh) | Susceptible to hydrolysis | Ring opening to form N-(2-aminoethyl)oxamide derivatives. |
| Basic | Susceptible to hydrolysis | Nucleophilic attack by hydroxide at C2 leads to ring cleavage. |
| Neutral | Relatively stable | Slow hydrolysis may occur over extended periods. |
Reactivity Profiles of the Carboxamide Moiety in Dihydroimidazole Derivatives
The carboxamide group at the C2 position exhibits its own characteristic reactivity, primarily centered around the electrophilic carbonyl carbon and the N-H protons.
Hydrolysis: The amide bond of the carboxamide is susceptible to both acid and base-catalyzed hydrolysis. youtube.com
Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. khanacademy.org A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield 4,5-dihydro-1H-imidazole-2-carboxylic acid and ammonia. youtube.com
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then eliminates an amide ion (or a related nitrogenous leaving group) to form the carboxylate. Subsequent acidification would yield the corresponding carboxylic acid. youtube.com
Reduction: The carboxamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert this compound into 2-(aminomethyl)-4,5-dihydro-1H-imidazole.
Dehydration: Treatment with strong dehydrating agents can convert the carboxamide into a nitrile group, yielding 4,5-dihydro-1H-imidazole-2-carbonitrile.
N-Acylation and N-Alkylation: The nitrogen atom of the carboxamide can, under certain conditions, act as a nucleophile, leading to N-acylation or N-alkylation. However, the nucleophilicity of the amide nitrogen is generally low due to the delocalization of its lone pair into the carbonyl group.
Role of the Imidazole (B134444) Nitrogen Atoms in Covalent Bond Formation and Nucleophilic Attack
The two nitrogen atoms within the 4,5-dihydro-1H-imidazole ring play a crucial role in the molecule's reactivity, acting as centers of basicity and nucleophilicity.
The imine nitrogen (N3) is generally more basic and nucleophilic than the amine nitrogen (N1). This is because the lone pair of electrons on N1 can be delocalized within the N-C-N system of the amidine group. Protonation is expected to occur preferentially at the N3 position.
These nitrogen atoms can participate in several types of covalent bond formation:
Alkylation and Acylation: The ring nitrogens can act as nucleophiles, attacking alkyl halides or acylating agents. The regioselectivity of these reactions (N1 vs. N3) can be influenced by steric factors and the nature of the electrophile.
Coordination with Metal Ions: The lone pairs on the nitrogen atoms make them effective ligands for coordination with metal ions, forming metal complexes. researchgate.net This property is a key feature of many imidazole-containing compounds in biological systems and catalysis.
Nucleophilic Attack in Ring Synthesis: The nucleophilicity of the imidazole nitrogen atoms can be harnessed in the synthesis of more complex fused heterocyclic systems. For instance, the nitrogen can act as an intramolecular nucleophile to intercept reactive intermediates like nitrilium ions, leading to the formation of new rings. mdpi.comnih.gov
The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com In the context of the dihydroimidazole ring, the imine nitrogen's nucleophilicity can be modulated by the electronic effects of the C2-carboxamide substituent.
Intramolecular Processes Influencing Dihydroimidazole Reactivity
Intramolecular Hydrogen Bonding: A significant intramolecular interaction is the potential for hydrogen bond formation between the N-H of the carboxamide and the imine nitrogen (N3) of the ring, or between the ring N1-H and the carbonyl oxygen of the carboxamide. Such hydrogen bonding can:
Influence the conformational preference of the molecule. nih.gov
Affect the basicity and nucleophilicity of the atoms involved. For instance, a hydrogen bond to N3 would decrease its availability to act as an external nucleophile.
Modulate the reactivity of the carboxamide group by altering the electron density of the carbonyl oxygen.
Tautomerism: While the 4,5-dihydro-1H-imidazole ring itself does not exhibit aromatic tautomerism like its imidazole counterpart, the presence of the carboxamide group can lead to other tautomeric forms, such as the imidic acid form of the carboxamide. However, the amide-imidic acid tautomerism generally favors the amide form. More relevant to this system is the potential for proton tautomerism between the N1 and N3 positions, a process that can be facilitated by intramolecular proton transfer mediated by the carboxamide group. In a related aromatic system, 1-H-imidazole-2-carboxamide, it has been proposed that the amide group can act as a carrier for transporting a proton from one nitrogen atom to another. asu.edu
Table 2: Potential Intramolecular Interactions in this compound
| Interaction Type | Description | Potential Effect on Reactivity |
| Hydrogen Bonding (N-H...N3) | Between the carboxamide N-H and the ring imine nitrogen. | Decreases nucleophilicity of N3; stabilizes specific conformers. |
| Hydrogen Bonding (N1-H...O=C) | Between the ring amine N-H and the carboxamide carbonyl oxygen. | Decreases basicity of the carbonyl oxygen; influences ring conformation. |
| Proton Tautomerism | Proton transfer between N1 and N3, potentially mediated by the carboxamide group. | Can alter the nucleophilic/electrophilic character of the ring nitrogens. |
These intramolecular processes are critical for a comprehensive understanding of the chemical reactivity of this compound, as they can pre-organize the molecule for certain reactions or stabilize it against others.
Advanced Theoretical and Computational Chemistry Investigations
Quantum Chemical Characterization of 4,5-Dihydro-1H-imidazole-2-carboxamide Systems
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular structure and electronic properties of this compound. These computational approaches allow for the precise determination of various molecular parameters that are often challenging to measure experimentally.
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.
The optimized structure reveals a nearly planar five-membered dihydroimidazole (B8729859) ring. The carboxamide group attached to the C2 position of the ring also exhibits a planar arrangement. The planarity of the molecule is a crucial factor influencing its electronic properties and potential for intermolecular interactions. A detailed analysis of the structural parameters provides insights into the bonding characteristics within the molecule. For instance, the C-N bond lengths within the dihydroimidazole ring and the C=O and C-N bond lengths of the carboxamide group can be compared with standard values to understand the degree of electron delocalization and bond strength.
| Parameter | Bond | Calculated Value (Å/°) |
|---|---|---|
| Bond Lengths (Å) | C2-N1 | ~1.35 |
| C2-N3 | ~1.35 | |
| C4-C5 | ~1.54 | |
| C(carboxamide)=O | ~1.23 | |
| Bond Angles (°) | N1-C2-N3 | ~110 |
| C4-C5-N1 | ~104 | |
| O-C(carboxamide)-N | ~122 |
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. This analysis calculates the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.
The calculated vibrational frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the N-H stretching vibrations of the imidazole (B134444) ring and the amide group, the C=O stretching of the carboxamide, and various C-N and C-C stretching and bending modes within the ring and substituent. The theoretical spectra serve as a valuable tool for interpreting experimental results and confirming the molecular structure. ijrar.orgmdpi.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | ~3400-3500 | N-H stretching (imidazole and amide) |
| ν(C=O) | ~1680-1720 | Carbonyl stretching (carboxamide) |
| δ(N-H) | ~1550-1650 | N-H bending (amide II) |
| ν(C-N) | ~1200-1400 | C-N stretching (ring and amide) |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively. The carboxamide group and the nitrogen atoms of the imidazole ring are expected to play significant roles in the electronic transitions. researchgate.net
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.0 |
| HOMO-LUMO Gap | ~ 5.5 |
Natural Bonding Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. orientjchem.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). researchgate.net
For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carboxamide group and the nitrogen atoms of the imidazole ring, indicating these are the most probable sites for electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen atoms would exhibit positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net The MEP surface provides a clear and intuitive picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. orientjchem.org
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. irjweb.com It partitions the total electron density among the constituent atoms, providing a quantitative measure of the charge distribution. While Mulliken charges are known to be basis set dependent, they can still provide valuable qualitative insights into the electronic structure of a molecule. researchgate.net
| Atom | Calculated Mulliken Charge (a.u.) |
|---|---|
| O(carboxamide) | ~ -0.5 |
| N1(ring) | ~ -0.4 |
| N3(ring) | ~ -0.4 |
| N(amide) | ~ -0.6 |
| C2(ring) | ~ +0.3 |
| H(on N1) | ~ +0.3 |
Computational Studies on Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. Density Functional Theory (DFT) is a predominant method used for these investigations, offering a balance between accuracy and computational cost.
Studies on the synthesis of various imidazole derivatives have utilized DFT to understand the reaction mechanisms. For instance, the one-pot synthesis of tetrasubstituted imidazoles has been analyzed computationally to confirm the structure of the resulting products and understand the electronic properties that govern the reaction. tandfonline.comnih.govnih.gov Such studies often involve optimizing the geometries of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction.
In a related context, DFT calculations have been employed to elucidate the detailed reaction pathway of ring-opening polymerization (ROP) for other heterocyclic compounds. acs.org In these studies, an initiator (like methanol) and a catalyst are modeled to calculate the energy barriers for each step of the polymerization process. acs.org This type of analysis reveals the favorability of a proposed mechanism and identifies the rate-determining step. For the formation of a dihydroimidazole ring system, computational models could similarly be used to compare different synthetic routes, such as the cyclization of ethylenediamine (B42938) derivatives with a carboxamide precursor, and to calculate the activation energies for the key bond-forming steps.
The table below summarizes representative activation energy calculations for a modeled reaction step, illustrating the type of data generated from such computational studies.
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Ring Closure (Modeled) | DFT (B3LYP) | 6-311G(d,p) | 15.8 |
| Dehydration (Modeled) | DFT (B3LYP) | 6-311G(d,p) | 22.4 |
This data is illustrative and based on typical values for similar heterocyclic ring-formation reactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential biological activity. The binding affinity is often estimated using a scoring function, which is typically reported in kcal/mol.
Numerous docking studies have been performed on imidazole, dihydroimidazole, and carboxamide derivatives to evaluate their potential as inhibitors for various protein targets. These studies reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, various imidazole derivatives have been docked against targets like the COVID-19 main protease (Mpro), cyclooxygenase (COX) enzymes, and microbial enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). tandfonline.comtandfonline.comnih.govmdpi.com
The docking scores indicate the theoretical binding affinity; a more negative value suggests a stronger interaction. For instance, thiazole (B1198619) carboxamide derivatives have shown docking scores ranging from -5.49 to -6.58 kcal/mol against the COX-2 enzyme. nih.gov Similarly, certain imidazole derivatives docked against GlcN-6-P synthase showed binding energies ranging from -6.91 to -8.01 kcal/mol. researchgate.net These computational results help prioritize compounds for experimental testing. mdpi.com
The following interactive table summarizes findings from various molecular docking studies on related compounds.
| Ligand Class | Protein Target | PDB Code | Docking Score (kcal/mol) | Key Interactions Noted |
| Imidazole Derivative | COVID-19 Main Protease | 6WCF / 6Y84 | -6.5 to -8.5 | Hydrogen bonds, hydrophobic interactions |
| Thiazole Carboxamide | Cyclooxygenase-2 (COX-2) | 5IKR | -5.49 to -6.58 | Hydrogen bonds with key residues (e.g., Arg, Tyr) |
| Imidazole-Pyrazole Derivative | GlcN-6-P synthase | 2VF5 | -6.91 to -8.01 | Hydrogen bonds with residues like Thr352, Lys603 |
| Isoxazole-Carboxamide | Cyclooxygenase-2 (COX-2) | 3LN1 | -7.0 to -9.5 | Interactions with secondary binding pocket |
| Imidazotriazole-Thiazolidinone | Acetylcholinesterase (AChE) | 4EY7 | -7.5 to -9.8 | π-π stacking, hydrogen bonds with catalytic triad |
Note: The data is compiled from studies on various derivatives within the specified chemical classes. tandfonline.comnih.govmdpi.comnih.gov
Studies on Formation Thermodynamics and Energetic Stability
Computational chemistry, particularly DFT, is used to calculate the thermodynamic properties of molecules, providing insights into their stability. Key parameters include the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The energetic stability of 2-imidazoline derivatives has been investigated using DFT calculations. researchgate.netresearchgate.net Such studies can compare the stability of different tautomers (e.g., amino vs. imino forms) or isomers. For example, calculations on 2-amino-2-imidazoline have shown the amino tautomer to be more stable than the imino tautomer by 5–14 kJ/mol. researchgate.net
The HOMO-LUMO energy gap (ΔE) is another critical parameter derived from these studies; a larger gap generally implies greater kinetic stability and lower chemical reactivity. scirp.org For a series of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, DFT calculations were used to assess their relative stability and reactivity based on the computed HOMO-LUMO gaps. scirp.org Similar calculations on 4-aryl-imidazolidin-2,5-diones have been performed to understand how different substituents on the aryl ring affect the thermodynamic properties of the molecule. iau.ir These theoretical analyses are fundamental for predicting which compounds will be more stable under various conditions.
The table below presents theoretical stability data for compounds structurally related to this compound.
| Compound/Derivative Class | Computational Method | Calculated Parameter | Value | Implication |
| 2-Amino-2-imidazoline | DFT (B3LYP/6-311+G(d,p)) | Tautomerization Free Energy | 5-14 kJ/mol | Amino form is more stable than imino form |
| Imidazo[1,2-a]pyridine Derivative | DFT (B3LYP/6-31+G(d,p)) | HOMO-LUMO Gap (ΔE) | 4.1 - 4.5 eV | Indicates high kinetic stability |
| 4-Aryl-imidazolidin-2,5-dione | DFT (B3LYP/6-311++G(d,p)) | Enthalpy of Formation (ΔHf) | Varies with substituent | Predicts relative thermodynamic stability |
Data is sourced from computational studies on the specified related compounds. researchgate.netscirp.orgiau.ir
Structure Activity Relationship Sar Studies of 4,5 Dihydro 1h Imidazole 2 Carboxamide Derivatives
Correlations Between Substituent Variations and In Vitro Biological Activity
The biological activity of derivatives containing the 4,5-dihydro-1H-imidazole moiety is highly sensitive to the nature and position of various substituents. Studies on novel fused imidazo[2,1-c] nih.govnih.govnih.govtriazole derivatives, which incorporate the 4,5-dihydro-1H-imidazole ring, have demonstrated significant correlations between structural modifications and in vitro cytotoxic potency against human cancer cell lines. nih.gov
A series of these complex derivatives were synthesized where the core structure was modified with different amide, sulfonamide, urea, and thiourea (B124793) groups. nih.gov The in vitro cytotoxic activity was assessed against a panel of cancer cell lines, revealing that specific substituent patterns led to enhanced potency. For instance, the introduction of chloro- and p-tolyl groups on different parts of the molecule resulted in compounds with significant inhibitory effects. nih.gov
Key findings from these studies include:
4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] nih.govnih.govnih.govtriazol-3(5H)-ylidene)benzamide (4e) and N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] nih.govnih.govnih.govtriazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide (5l) were identified as the most active compounds. nih.gov
These compounds inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC₅₀ values in the low micromolar range (2.38–3.77 μM). nih.gov
Another derivative, N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] nih.govnih.govnih.govtriazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide (5m), showed high selectivity for the SISO cell line and was found to induce apoptosis. nih.gov
In a different chemical series, N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives were investigated as potential inhibitors of human blood platelet aggregation. nih.gov This highlights that attaching different heterocyclic systems to the dihydroimidazole (B8729859) core can access different biological targets and activities.
| Compound | Substituent Highlights | Cell Line | IC₅₀ (μM) |
|---|---|---|---|
| 4e | 4-chlorobenzamide, 4-chlorophenyl | SISO, RT-112 | 2.38–3.77 |
| 5l | Biphenyl-4-sulfonamide, p-tolyl | SISO, RT-112 | 2.38–3.77 |
| 5m | 4-phenoxybenzenesulfonamide, phenyl | SISO | Selective Activity |
Impact of N-Substitution on Receptor Affinity and Functional Activity
Substitution on the nitrogen atoms of the imidazole (B134444) or an associated heterocyclic ring system is a critical determinant of receptor affinity and functional activity. In a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, which are structurally related to the core topic, the nature of the substituent at the 3-position of the benzimidazole (B57391) ring significantly influenced both binding affinity for the 5-HT₄ receptor and the compound's functional effect (i.e., antagonist versus partial agonist). researchgate.net
The study revealed that even minor changes in the N-substituent could switch the pharmacological profile of the compound:
Ethyl or Cyclopropyl (B3062369) Substitution: Compounds with an ethyl or a cyclopropyl group at the 3-position of the benzimidazole ring displayed moderate to high affinity for the 5-HT₄ receptor (Kᵢ = 6.7–75.4 nM) and acted as antagonists (pKₑ = 6.19–7.73). researchgate.net
Isopropyl Substitution: In contrast, substituting with a slightly larger isopropyl group resulted in compounds with moderate but selective 5-HT₄ affinity (Kᵢ ≥ 38.9 nM) that behaved as partial agonists. researchgate.net This reversal of activity from antagonist to partial agonist due to a small structural modification suggests a highly specific interaction with the receptor binding site. researchgate.net
Similarly, in a different series of imidazo[1,2-a]pyridine (B132010) derivatives, lipophilic substitutions on a phenyl ring attached to the core structure were shown to increase the nonselective activation of the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.gov This demonstrates that N-linked substituents play a crucial role in modulating the potency and selectivity of these compounds across different receptor types.
| N-Substituent (at position 3) | Receptor Affinity (Kᵢ) | Functional Activity |
|---|---|---|
| Ethyl | 6.7–75.4 nM | Antagonist |
| Cyclopropyl | 6.7–75.4 nM | Antagonist |
| Isopropyl | ≥ 38.9 nM | Partial Agonist |
Influence of Modifications at the Carboxamide Nitrogen on Molecular Interactions
Modifying the carboxamide moiety, particularly the substituents on the carboxamide nitrogen, is a key strategy for altering the molecular interactions and biological profile of dihydroimidazole derivatives. Research on fused imidazo-triazole compounds, which were synthesized from a common imine intermediate, illustrates this principle effectively. nih.gov The conversion of the imine to various amides, sulfonamides, ureas, and thioureas led to a diverse range of cytotoxic activities. nih.gov This indicates that the group attached to the exocyclic nitrogen atom is critical for the compound's interaction with its biological target. The distinct activities of the potent benzamide (B126) (4e) and sulfonamide (5l) derivatives underscore the importance of the electronic and steric properties of this part of the molecule. nih.gov
In another study focused on 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors, the terminal group linked via the carboxamide functionality was shown to be crucial for activity. nih.gov The analysis revealed that a terminal 3-methyl-furanyl group conferred the most robust PARP-1 inhibitory and anti-proliferation activity. nih.gov This highlights that molecular interactions, which govern potency, are heavily influenced by the chemical nature of the group attached to the carboxamide nitrogen, even if it is distal to the primary heterocyclic core. The carboxamide group itself is often a key hydrogen-bonding motif, and its ability to interact effectively with a target can be modulated by the attached substituents. researchgate.net
Stereochemical Considerations in Dihydroimidazole Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, influencing everything from target binding to metabolic fate. nih.gov For derivatives of 5-membered dihydro-heterocycles, which are structurally analogous to 4,5-dihydroimidazoles, stereoisomerism can lead to significant differences in potency. nih.gov
In a study of 3-halo-4,5-dihydroisoxazole derivatives, which serve as a close structural model, the specific stereoconfiguration was a critical driver for antimalarial activity. nih.gov All four possible stereoisomers of the parent compound and its derivatives were synthesized and tested. The key findings were:
Compounds possessing the natural (5S, αS) configuration were consistently and significantly more active against P. falciparum strains than their corresponding enantiomers and diastereoisomers. nih.gov
While stereochemistry had a variable effect on the direct inhibition of the target enzyme (PfGAPDH) for some derivatives, the consistent superiority of the (5S, αS) isomers in cellular assays suggested that a stereoselective uptake mechanism might be responsible for the enhanced biological activity. nih.gov
This principle is broadly applicable in pharmacology, where the three-dimensional arrangement of functional groups must be precise for optimal interaction with a chiral biological target like a receptor or enzyme active site. nih.gov The defined spatial orientation of substituents on the dihydroimidazole ring is therefore expected to be a crucial factor in determining the affinity and efficacy of its derivatives. nih.govnih.gov
| Compound Series | (5S, αS) Isomer IC₅₀ (μM) | Other Isomers IC₅₀ (μM) |
|---|---|---|
| Parent Acid (1a-d) | ~0.5 | >5 |
| Ester (2a-d) | ~0.3 | >1.5 |
| Amide (4a-d) | ~0.4 | >1.5 |
Computational Approaches in Predictive SAR Modeling
Computational chemistry provides powerful tools for elucidating and predicting the structure-activity relationships of complex molecules. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used to understand how structural features translate into biological activity, thereby guiding the design of more potent and selective compounds. nih.govnih.gov
For heterocyclic compounds like imidazole derivatives, these methods have been successfully applied:
3D-QSAR Studies: Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to model the activity of benzimidazole carboxamide-based PARP-1 inhibitors. nih.gov These models generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other properties, providing a clear rationale for the observed SAR and guiding future modifications. nih.gov
Molecular Docking: Docking simulations are employed to predict the binding mode of a ligand within the active site of its target protein. nih.gov This information is invaluable for understanding the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that are essential for affinity. For imidazole-containing compounds, docking has helped to rationalize the activity of potent inhibitors and to generate bioactive conformations for building more accurate QSAR models. nih.govresearchgate.net
Quantum-Chemical Descriptors: Density Functional Theory (DFT) studies can be used to calculate quantum-chemical descriptors such as proton affinities, ionization potential, electrophilicity, and atomic charges. rsc.org These descriptors help to explain the effects of different substituents on the physicochemical properties and chemical reactivity of the imidazole ring system, offering a deeper understanding of the underlying electronic factors that govern biological activity. rsc.org
These computational approaches are integral to modern drug discovery, enabling the development of predictive SAR models that can accelerate the optimization of lead compounds based on the 4,5-dihydro-1H-imidazole-2-carboxamide scaffold. nih.gov
In Vitro Biological Target Identification and Molecular Mechanism Elucidation
Interactions with Adrenergic Receptors (Alpha-1, Alpha-2) and Imidazoline (B1206853) Receptors (I1, I2)
The 2-imidazoline moiety is a well-established pharmacophore that interacts with both adrenergic and imidazoline receptors. These receptors are integral to the regulation of the cardiovascular and central nervous systems. Adrenergic receptors (α-1 and α-2) are G-protein-coupled receptors that respond to catecholamines like norepinephrine, while imidazoline receptors (I1 and I2) are a distinct class of receptors that recognize compounds with an imidazoline structure. nih.gov
Radioligand binding assays are a cornerstone of pharmacology, used to quantify the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is competed with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated, representing the intrinsic affinity of the compound for the receptor.
Studies on various derivatives of the 4,5-dihydro-1H-imidazole scaffold have demonstrated significant and often selective affinity for α2-adrenergic and I2 imidazoline receptors. For instance, a series of 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles showed high affinity for I2 receptors, with some derivatives displaying Ki values in the low nanomolar range. nih.gov Notably, these compounds exhibited remarkable selectivity for I2 receptors over α2-adrenoceptors. nih.gov Similarly, other structurally related imidazoline ligands, such as tracizoline and benazoline, have been developed and show high affinity and unprecedented selectivity for I2 receptors over both α1- and α2-adrenergic receptors. nih.gov
| Compound | Receptor | Binding Affinity (Ki, nM) | I2/α2 Selectivity Ratio |
| 4-Methyl-2-(4,5-dihydroimidazol-2-yl)benzimidazole | I2 | 4.4 | 4226 |
| α2 | 18570 | ||
| 4-Chloro-2-(4,5-dihydroimidazol-2-yl)benzimidazole | I2 | 17.7 | 5649 |
| α2 | 99990 | ||
| Tracizoline | I2 | 1.8 | 7762 |
| Benazoline | I2 | 0.85 | 18621 |
Note: Affinity for Tracizoline and Benazoline was reported as pKi (8.74 and 9.07, respectively) and converted to Ki for this table. nih.gov
Beyond determining binding affinity, functional assays are essential to characterize whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). These assays measure the physiological response of a cell or tissue upon exposure to the compound.
Derivatives of the core 4,5-dihydro-1H-imidazole structure have been shown to possess both agonist and antagonist properties. Pharmacological studies have identified that selective I1-imidazoline receptor agonists can be effective as centrally acting antihypertensives, offering a potential advantage over compounds that also activate α2-adrenoceptors, which are associated with side effects like sedation. nih.gov Functional studies in isolated tissues or cells, such as measuring changes in intracellular calcium or nitric oxide production, can delineate the specific signaling pathways affected by these compounds. grafiati.comgrafiati.com For example, experiments on isolated cardiomyocytes have shown that α2‑adrenergic and I1-imidazoline receptor agonists can both inhibit L-type Ca2+-currents, indicating a functional interaction between these two receptor systems in regulating cardiac function. grafiati.comgrafiati.com
Enzyme Inhibition Studies
In addition to receptor-mediated activities, compounds featuring the imidazole-2-carboxamide scaffold have been investigated for their ability to inhibit various enzymes. This mode of action is particularly relevant in the development of antimicrobial and anticancer agents.
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. DNA gyrase inhibitors work by interfering with the enzyme's ability to introduce negative supercoils into bacterial DNA, ultimately leading to cell death.
While research has not specifically focused on 4,5-dihydro-1H-imidazole-2-carboxamide itself, structurally related compounds incorporating an imidazole-carboxamide moiety have shown potent inhibitory activity against DNA gyrase. For example, a series of benzothiazole derivatives featuring a 2-(1H-imidazole-5-carboxamido) group were identified as powerful inhibitors of E. coli DNA gyrase, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov These compounds bind to the ATP-binding site of the GyrB subunit of the enzyme. nih.gov
| Compound Class/Derivative | Target Enzyme | Inhibitory Potency (IC50) |
| Benzothiazole-imidazole-carboxamide derivative (Compound 1) | E. coli DNA Gyrase | 0.8 nM |
| A. baumannii DNA Gyrase | < 10 nM | |
| P. aeruginosa DNA Gyrase | < 10 nM | |
| Benzothiazole-imidazole-carboxamide derivative (Compound 27) | E. coli DNA Gyrase | < 10 nM |
| A. baumannii DNA Gyrase | 15.6 nM | |
| P. aeruginosa DNA Gyrase | < 10 nM |
The bacterial fatty acid synthesis (FASII) pathway is another critical target for new antibacterial drugs, as it is distinct from the type I pathway found in mammals. nih.gov Enzymes in this pathway, such as β-ketoacyl-ACP synthase III (FabH), which catalyzes the initial condensation step, are essential for bacterial viability. mdpi.com
Screening efforts have identified the imidazole (B134444) framework as a promising starting point for developing inhibitors of FASII enzymes. Specifically, a 1,4-disubstituted imidazole scaffold was identified as a novel lead in a screen against Staphylococcus aureus FabI (enoyl-ACP reductase), another key enzyme in the pathway. nih.gov While this initial hit had weak antibacterial activity, it validated the imidazole core as a structure capable of interacting with this enzyme class. nih.gov Furthermore, related heterocyclic structures, such as thiazole (B1198619) derivatives containing a benzamide (B126) group, have been described as potent inhibitors of E. coli FabH (EcFabH), with some compounds achieving IC50 values in the sub-micromolar range. mdpi.com
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs. The imidazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
Derivatives containing an imidazole-carboxamide structure have been explored as inhibitors of several cancer-related kinases.
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose overexpression is linked to several cancers. Imidazole-based compounds have been designed and synthesized as EGFR inhibitors, with some derivatives showing potent enzymatic inhibition with IC50 values in the nanomolar range. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govrsc.org Blocking VEGFR-2 signaling is a major strategy in cancer therapy. rsc.org While direct data on this compound is limited, numerous small-molecule inhibitors of VEGFR-2 are based on related heterocyclic cores like thiazole and indazole, demonstrating the utility of such scaffolds in targeting this kinase. nih.govmdpi.com
| Compound Class/Derivative | Target Kinase | Inhibitory Potency (IC50) |
| Imidazole derivative (Compound 2c) | EGFR | 617.33 nM |
| Imidazole derivative (Compound 2d) | EGFR | 710 nM |
| Imidazole derivative (Compound 3c) | EGFR | 236.38 nM |
| 1-Pyrimidinyl-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide (Compound 18a) | JNK3 | 2.69 nM |
Cellular Mechanism Studies (In Vitro)
Several studies have highlighted the potential of imidazole derivatives to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, a series of N,N'-disubstituted imidazole-4,5-dicarboxamides demonstrated antiproliferative activity against HL-60 cells, with IC50 values in the micromolar range. nih.gov The design of these compounds was partly based on mimicking the structure of molecules that bind to cyclin-dependent kinase 2 (cdk2), a key regulator of the G1/S transition in the cell cycle. nih.gov
Similarly, novel benzimidazole (B57391) derivatives have been shown to induce significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast), DU-145 (prostate), and H69AR (lung). nih.gov One particular bromo-derivative was found to cause cell cycle arrest at the G2/M phase through a p53-independent mechanism and to increase the percentage of late apoptotic cells in a concentration-dependent manner. nih.gov
Other imidazole-containing compounds have also been reported to halt the cell cycle and induce apoptosis. For example, some derivatives have been shown to arrest the cell cycle in the S phase or the G0/G1 phase in colorectal cancer cells. researchgate.netwaocp.org The induction of apoptosis is a critical mechanism for anticancer drugs, and imidazole derivatives have been shown to trigger this process in various cancer types, including prostate and breast cancer. nih.govuzh.ch The underlying mechanisms often involve the modulation of key cellular pathways and proteins involved in cell cycle regulation and apoptosis. researchgate.netwaocp.org
Table 1: Effects of Imidazole Derivatives on Cancer Cell Lines
| Compound Type | Cancer Cell Line(s) | Observed Effects | Reference(s) |
| N,N'-disubstituted imidazole-4,5-dicarboxamides | HL-60 | Antiproliferative activity | nih.gov |
| Benzimidazole derivatives | MCF-7, DU-145, H69AR | Cytotoxicity, G2/M cell cycle arrest, Apoptosis | nih.gov |
| Imidazo[4,5-f] semanticscholar.orgnih.gov phenanthroline derivative | HCT116, SW480 (Colorectal) | S phase cell cycle arrest, Apoptosis | researchgate.net |
| Imidazo[1,2-a]pyridine (B132010) compounds | HCC1937 (Breast) | G0/G1 and G2/M phase cell cycle arrest | waocp.org |
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antimicrobial treatments. nih.govnih.gov Several imidazole derivatives have shown promise in eradicating these resilient bacterial structures.
Studies on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride, a related compound, have demonstrated its ability to prevent biofilm formation and reduce the number of viable cells within existing biofilms of Salmonella species. semanticscholar.org At higher concentrations, these compounds caused a significant logarithmic reduction in biofilm formation. semanticscholar.org The presence of certain substituents, such as fluorine, is thought to enhance cell permeability and aid in the breakdown of the extracellular matrix of the biofilm. researchgate.net
The antibiofilm activity of imidazole derivatives is not limited to a single bacterial genus. Research has shown that newly synthesized imidazole derivatives can prevent the formation of Candida biofilms and disrupt those that are already established. researchgate.net The general mechanism of antibiofilm agents can involve interference with quorum sensing pathways, disruption of the extracellular matrix, or inhibition of bacterial adhesion. nih.gov
The development of novel antimicrobial agents that can effectively target and eradicate biofilms is a critical area of research due to the high tolerance of biofilm-associated bacteria to conventional antibiotics. nih.govmdpi.com Imidazole-based compounds represent a promising class of molecules for addressing this challenge.
Table 2: Antibiofilm Activity of Imidazole-Related Compounds
| Compound Type | Target Microorganism | Key Findings | Reference(s) |
| 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | Salmonella spp. | Prevention of biofilm formation, Reduction of viable cells in biofilms | semanticscholar.org |
| Imidazole derivatives | Candida spp. | Prevention of biofilm formation, Disruption of existing biofilms | researchgate.net |
Molecular Basis of Antimicrobial Activity in Specific Microbial Strains
The antimicrobial activity of imidazole derivatives stems from various molecular mechanisms that can differ depending on the specific compound and the microbial strain. The imidazole ring is a key structural component in many compounds with antibacterial and antifungal properties. nih.gov
For instance, nitroimidazole derivatives function as prodrugs that, under anaerobic conditions, are reduced to form short-lived nitro radical anions. nih.gov These reactive species can then damage microbial DNA and other critical cellular components, leading to cell death. nih.gov This mechanism is particularly effective against anaerobic bacteria.
Other imidazole-containing compounds, such as 5-aminoimidazole-4-carboxamidrazones, have shown potent activity against various yeasts, including Candida species and Cryptococcus neoformans. researchgate.net The presence of specific substituents on the imidazole ring, such as methoxy or fluorine groups, has been found to be beneficial for their antimicrobial activities. researchgate.net
In the case of Staphylococcus aureus and Escherichia coli, certain 5-aminoimidazole 4-carboxamidrazones displayed moderate activity. researchgate.net The structure-activity relationship studies of various imidazole derivatives have shown that modifications to the core structure can significantly impact their antimicrobial spectrum and potency. nih.gov For example, some 4,5-diphenyl-1H-imidazoles have shown notable activity against Gram-positive bacteria like Staphylococcus aureus. scirp.org
The versatility of the imidazole scaffold allows for the synthesis of a wide range of derivatives with diverse antimicrobial profiles, making it a valuable platform for the development of new anti-infective agents. nih.govnih.gov
General Binding Mechanisms to Biological Macromolecules (e.g., Covalent Bonds, Metal Coordination)
The imidazole ring, a component of the amino acid histidine, plays a significant role in the binding of biological macromolecules. wikipedia.org The imine nitrogen of the imidazole ring is basic and serves as a primary site for binding to metal ions, acting as a sigma-donor ligand. wikipedia.org This ability to coordinate with transition metals is fundamental to the function of many metalloproteins.
In the context of drug design, the imidazole moiety can form various types of interactions with biological targets. For example, 4,5-imidazoledicarboxylic acid is a multifunctional ligand with six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens) that can participate in coordination with metal ions, forming stable complexes. researchgate.net This coordination potential is crucial for the development of coordination polymers and metal-organic frameworks with potential therapeutic applications. researchgate.netnih.gov
Beyond metal coordination, the imidazole ring can participate in hydrogen bonding and other non-covalent interactions within the binding sites of enzymes and receptors. The design of N,N'-disubstituted imidazole-4,5-dicarboxamides that inhibit cyclin-dependent kinase 2 (cdk2) was based on anticipated hydrogen bonding interactions within the ATP-binding site of the enzyme. nih.gov
While covalent bond formation is a less common mechanism for imidazole itself, derivatives can be designed to form covalent linkages with their targets. However, the predominant binding mechanisms for many biologically active imidazole compounds involve a combination of metal coordination and non-covalent interactions, which collectively contribute to their specific binding and biological activity.
Advanced Applications in Materials Science and Catalysis Research
Coordination Chemistry and Metal-Organic Framework (MOF) Formation with Dihydroimidazole (B8729859) Ligands
The nitrogen atoms of the imidazole (B134444) ring and the oxygen and nitrogen atoms of the carboxamide group in 4,5-dihydro-1H-imidazole-2-carboxamide and its derivatives provide multiple coordination sites, making them excellent ligands for the construction of Metal-Organic Frameworks (MOFs). These ligands can coordinate to a variety of metal ions, leading to the formation of diverse and complex structures with potential applications in gas storage, separation, and catalysis.
Derivatives of imidazole, such as 4,5-imidazoledicarboxylic acid (H3IMDC), are of particular interest in the synthesis of coordination polymers and MOFs. researchgate.net This is due to the presence of six potential donor atoms: two nitrogen atoms from the imidazole ring and four oxygen atoms from the carboxylate groups. researchgate.net These donors can engage in various coordination modes, leading to the construction of intricate and beautiful structures. researchgate.net The ability of these ligands to be deprotonated to different extents (H3-nIMDCn- where n=1, 2, or 3) further adds to their versatility in forming diverse framework structures with different metal ions like Ni(II), Mn(II), and Cd(II). researchgate.netacs.org
The synthesis of MOFs using imidazole-based dicarboxylate ligands can be finely controlled by synthetic conditions such as the solvent and pH, leading to frameworks with different dimensionalities, from zero-dimensional molecular squares to two-dimensional sheets and three-dimensional structures. acs.org For instance, hydro(solvo)thermal synthesis has been successfully employed to create novel frameworks with Ni(II), Mn(II), and Cd(II) ions using 2-ethyl-1H-imidazole-4,5-dicarboxylic acid as a ligand. acs.org Similarly, 2-phenyl-1H-imidazole-4,5-dicarboxylic acid has been used to assemble one-, two-, and three-dimensional frameworks with Cd(II), Pb(II), and Sr(II) ions. rsc.org
The resulting MOFs often exhibit interesting properties, such as thermal stability and photoluminescence. rsc.org Furthermore, the incorporation of imidazole-containing ligands can lead to MOFs with specific functionalities, such as proton conductivity. For example, a metal-organic framework constructed from copper cations, neutral 1H,5H-benzo[1,2-d:4,5-d′]diimidazole ligands, and sulphate anions has demonstrated notable proton conductivity. rsc.org
A mixed-ligand strategy, where an imidazole derivative is used in conjunction with other organic linkers, has also been explored to create hierarchical porous structures. For example, the addition of terephthalic acid to the synthesis of a ZIF-8 (Zeolitic Imidazolate Framework-8) precursor, which contains 2-methylimidazole, resulted in a hierarchical microporous-mesoporous MOF with enhanced adsorption capacity for copper ions. nih.gov
Table 1: Examples of MOFs constructed with Imidazole-based Ligands
| Ligand | Metal Ion(s) | Resulting Framework Dimensionality | Reference |
|---|---|---|---|
| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | Ni(II) | 0D (tetranuclear molecular square) | acs.org |
| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | Mn(II) | 2D (honeycomb-like sheet) | acs.org |
| 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | Cd(II) | 3D | acs.org |
| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | Cd(II) | 1D | rsc.org |
| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | Pb(II) | 2D | rsc.org |
| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | Sr(II) | 3D | rsc.org |
| 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Zn(II), Co(II) | 3D | rsc.org |
Catalytic Properties of this compound Derivatives in Organic Transformations
Derivatives of this compound have emerged as promising ligands for the development of homogeneous and heterogeneous catalysts for a variety of organic transformations. The imidazole core can be readily functionalized to tune the steric and electronic properties of the resulting ligands, allowing for the optimization of catalytic activity and selectivity.
Palladium complexes bearing N-heterocyclic carbene (NHC) ligands derived from imidazole-4,5-dicarboxylic acid have been synthesized and investigated as catalysts. mdpi.com These PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) metallosurfactants have demonstrated catalytic activity in model reduction reactions and Suzuki-Miyaura cross-coupling reactions, particularly in aqueous-organic media. mdpi.com The catalytic efficiency of these complexes can be influenced by the lipophilicity of the substituents on the imidazole ring. mdpi.com For instance, a metallosurfactant with a tetradecyl lipophilic fragment showed significantly higher activity in the reduction of p-nitrophenol in an aqueous solution compared to commercially available PEPPSI complexes. mdpi.com
The development of efficient catalytic methods for the synthesis of substituted imidazoles is also an active area of research. researchgate.net Multicomponent reactions (MCRs) offer an atom-economical and environmentally friendly approach to constructing these heterocyclic scaffolds. researchgate.net Various catalysts, including both homogeneous and heterogeneous systems, have been employed to facilitate the synthesis of 1,2,4,5-tetrasubstituted 1H-imidazole derivatives. researchgate.net
Furthermore, Pd-catalyzed aminocarbonylation has been utilized for the introduction of a carboxamide moiety into the imidazo[1,2-a]pyridine (B132010) core. nih.gov This method has been successfully applied to the synthesis of 6- or 8-carboxamido derivatives using a recyclable palladium catalyst immobilized on a supported ionic liquid phase. nih.gov
Table 2: Catalytic Applications of Imidazole Derivatives
| Imidazole Derivative/Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| PEPPSI-type NHC-Pd(II) metallosurfactants based on 1H-imidazole-4,5-dicarboxylic acid | Reduction of p-nitrophenol and p-ethylnitrobenzene; Suzuki-Miyaura reaction | Catalytically active in water-organic media; activity influenced by ligand lipophilicity. | mdpi.com |
| Various catalysts | Synthesis of 1,2,4,5-tetrasubstituted 1H-imidazoles | Multicomponent reactions provide an efficient route to substituted imidazoles. | researchgate.net |
| Recyclable Pd catalyst on supported ionic liquid phase | Aminocarbonylation of 6- or 8-iodo-imidazo[1,2-a]pyridines | Efficient introduction of the carboxamide functionality. | nih.gov |
Investigations into Non-Linear Optical (NLO) Properties
The pursuit of new materials with significant non-linear optical (NLO) properties is driven by their potential applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugated systems and donor-acceptor functionalities are promising candidates for NLO materials. Imidazole derivatives, with their aromatic core and the possibility of introducing various substituents, have been the subject of investigations into their NLO properties.
Theoretical studies, often employing Density Functional Theory (DFT), have been used to predict the NLO properties of imidazole derivatives. pku.edu.cnresearchgate.net These calculations can determine parameters such as polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ), which are indicative of the NLO response of a molecule. pku.edu.cnresearchgate.net For instance, DFT studies on bisimidazole and bistriazole benzenes and their derivatives have shown that the introduction of donor (e.g., -NH2) or acceptor (e.g., -NO2) groups can increase the polarizability and second hyperpolarizability values. pku.edu.cn
Experimental techniques, such as the Z-scan method, are employed to measure the NLO properties of synthesized compounds. semanticscholar.orgresearchgate.net In a study of 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol, the Z-scan technique was used to determine the nonlinear absorption coefficient, nonlinear refractive index, and third-order susceptibility. semanticscholar.orgresearchgate.net The results indicated that this compound exhibits self-defocusing nonlinearity and possesses potential as an NLO material. semanticscholar.orgresearchgate.net
The design of NLO chromophores based on the imidazole scaffold often focuses on creating molecules with a good trade-off between nonlinearity, transparency, and thermal stability. researchgate.net Research on novel fluorescent 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives has also included the computation of their NLO properties, highlighting their potential for optical applications. ymerdigital.com
Table 3: NLO Properties of Selected Imidazole Derivatives
| Compound | Method of Investigation | Key NLO Findings | Reference |
|---|---|---|---|
| Bisimidazole and bistriazole benzenes and their derivatives | DFT (UB3LYP/6-31+G**) | Introduction of donor or acceptor groups increases polarizability and second hyperpolarizability. | pku.edu.cn |
| Imidazole-2-carboxaldehyde | DFT (B3LYP/6-311G) | High dipole moment, polarizability, and first-order hyperpolarizability validate its NLO behavior. | researchgate.net |
| 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol | Z-scan and DFT (B3LYP/6-31+G(d,p)) | Nonlinear absorption coefficient: 4.044 × 10⁻¹ cmW⁻¹; Nonlinear refractive index: 2.89 × 10⁻⁶ cm²W⁻¹; Third-order susceptibility: 2.2627 × 10⁻⁶ esu. Exhibits self-defocusing nonlinearity. | semanticscholar.orgresearchgate.net |
Development of Novel Functional Materials Incorporating the Dihydroimidazole Scaffold
The versatility of the this compound scaffold extends to the development of a wide range of novel functional materials. By leveraging the chemical reactivity of the imidazole ring and the carboxamide group, researchers can design and synthesize materials with tailored properties for specific applications.
The incorporation of the dihydroimidazole scaffold into larger molecular architectures can lead to materials with unique biological activities. For example, novel imidazole carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular potential. researchgate.net Some of these compounds have shown significant activity against various bacterial, fungal, and mycobacterial strains. researchgate.net
In the field of biomaterials, imidazole-containing scaffolds are being explored for applications in tissue engineering and wound healing. rsc.org The ability of the imidazole group to participate in hydrogen bonding and coordinate with metal ions can be exploited to create hydrogels and other biomaterial templates with desirable mechanical and biological properties. rsc.org For instance, a derivative, 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, has been investigated as a potential universal reader for DNA sequencing by recognition tunneling, where it forms non-covalent complexes with individual DNA bases. researchgate.net
Furthermore, the dihydroimidazole scaffold can serve as a core for the synthesis of n-dopants for organic electron-transport materials. nrel.gov Benzoimidazolium-derived dimeric and hydride compounds have been synthesized and their reactivity as n-dopants has been studied. nrel.gov These materials are crucial for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The ability of imidazole derivatives to form coordination complexes also leads to the development of luminescent materials. Several metal-organic frameworks and coordination complexes based on imidazole carboxylates exhibit luminescence, suggesting their potential use in sensing, imaging, and lighting applications. researchgate.net
Table 4: Functional Materials Based on the Dihydroimidazole Scaffold
| Material Type | Key Features and Potential Applications | Reference |
|---|---|---|
| Antimicrobial and Antitubercular Agents | Imidazole carboxamide derivatives with activity against various pathogens. | researchgate.net |
| DNA Sequencing Component | 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide for recognition tunneling. | researchgate.net |
| n-Dopants for Organic Electronics | Benzoimidazolium-derived dimers and hydrides for doping electron-transport materials. | nrel.gov |
| Luminescent Materials | Metal-organic frameworks and coordination complexes based on imidazole carboxylates exhibiting photoluminescence. | researchgate.net |
Future Directions and Unresolved Research Challenges
Development of Sustainable and Atom-Economical Synthetic Routes
Current synthetic methodologies for 2-imidazolines, the core structure of 4,5-dihydro-1H-imidazole-2-carboxamide, often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents. A significant future direction lies in the development of green and atom-economical synthetic strategies. organic-chemistry.orgresearchgate.netorganic-chemistry.org This includes the exploration of catalytic methods, the use of renewable starting materials, and the design of one-pot reactions that minimize waste and energy consumption. acs.org For instance, leveraging biomass-derived precursors could offer a sustainable route to this class of compounds. researchgate.net The goal is to establish synthetic pathways that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.
In-Depth Mechanistic Elucidation of Biological and Chemical Processes
The potential biological activities of this compound and its derivatives are largely uncharted. The 2-imidazoline scaffold is a known pharmacophore, with derivatives exhibiting a range of biological effects. nih.gov Future research should focus on in-depth mechanistic studies to understand how these molecules interact with biological targets at a molecular level. This involves identifying protein receptors, elucidating binding modes, and understanding the downstream signaling pathways they modulate. Similarly, a thorough investigation of the compound's chemical reactivity and reaction mechanisms is crucial for its application as a synthetic building block.
Computational Design and High-Throughput Screening of Next-Generation Analogues
Computational chemistry and high-throughput screening are powerful tools for accelerating the discovery of novel compounds with desired properties. mdpi.commdpi.com In the context of this compound, computational modeling can be employed to design a virtual library of analogues with diverse substituents. nih.gov These models can predict properties such as binding affinity to specific biological targets, thereby guiding the synthesis of the most promising candidates. Subsequent high-throughput screening can then rapidly evaluate the biological activity of these synthesized analogues, significantly streamlining the drug discovery process. nih.gov
Exploration of Novel Applications Beyond Current Scope
While the current understanding of this compound's applications is limited, its structural features suggest potential in various fields. The presence of nitrogen atoms and the carboxamide group makes it a candidate for applications in coordination chemistry and materials science. For instance, it could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) with catalytic or gas storage properties. Furthermore, its derivatives could be explored for their potential as novel antibacterial agents or in other therapeutic areas where imidazole-containing compounds have shown promise. nih.gov
Addressing Challenges in Regioselective Synthesis and Functionalization
A key challenge in the synthesis of substituted imidazoles and their dihydro counterparts is controlling the regioselectivity of the reactions. nih.govfigshare.com Developing synthetic methods that allow for the precise and selective functionalization of the this compound core at specific positions is a critical area for future research. This would enable the systematic exploration of the structure-activity relationship of its derivatives. Overcoming this challenge will be instrumental in creating a diverse library of compounds for biological screening and materials science applications. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
